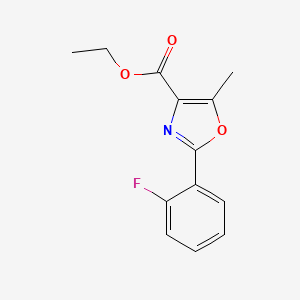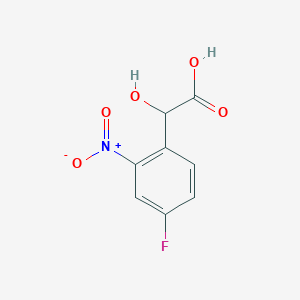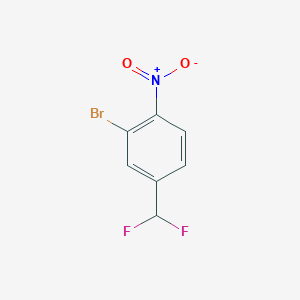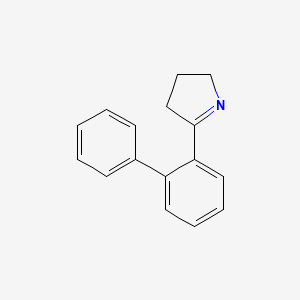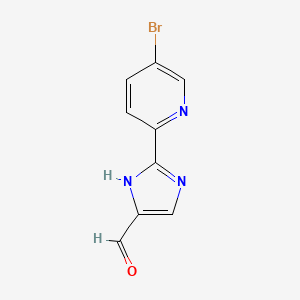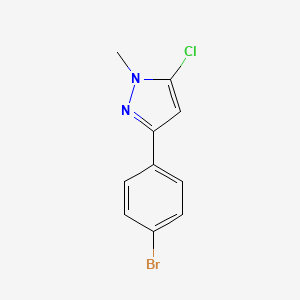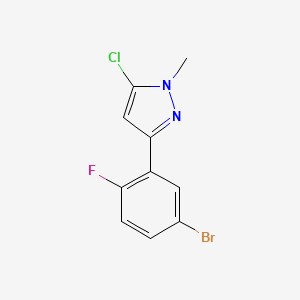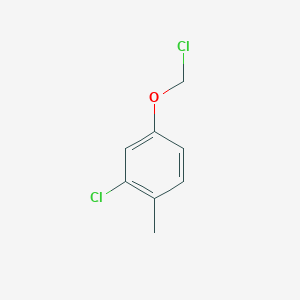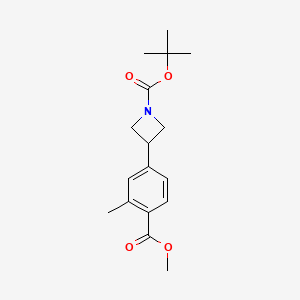![molecular formula C8H5ClO4 B13700890 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5ClO4 It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the chlorination of benzo[d][1,3]dioxole followed by carboxylation. One common method is the reaction of benzo[d][1,3]dioxole with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds or other coupled products.
科学的研究の応用
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and carboxylic acid groups play crucial roles in its binding affinity and reactivity with molecular targets.
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
6-Methylbenzo[d][1,3]dioxole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H5ClO4 |
|---|---|
分子量 |
200.57 g/mol |
IUPAC名 |
6-chloro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11) |
InChIキー |
XPYIFYLEZKKKRD-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC(=CC(=C2O1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)


